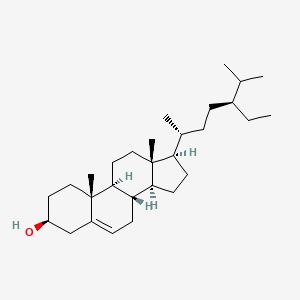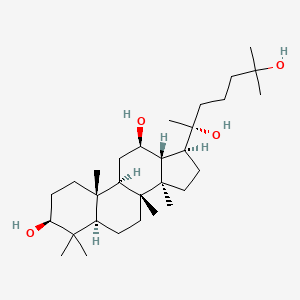
Paeoniflorin, Galloyl-
Übersicht
Beschreibung
Galloylpaeoniflorin is an acylated monoterpene glucoside isolated from the roots of the Paeony plant. It is a natural product known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound is structurally characterized by the presence of a galloyl group attached to the paeoniflorin molecule, enhancing its biological activity.
Wissenschaftliche Forschungsanwendungen
Galloylpaeoniflorin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wird seine Rolle in zellulären Prozessen, einschließlich Apoptose und Zellproliferation.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, Osteoporose und Entzündungsstörungen untersucht
5. Wirkmechanismus
Der Wirkmechanismus von Galloylpaeoniflorin umfasst mehrere molekulare Ziele und Signalwege:
Antioxidative Aktivität: Die Verbindung fängt reaktive Sauerstoffspezies ab und reduziert oxidativen Stress in Zellen.
Entzündungshemmende Aktivität: Hemmt die Aktivierung des Kernfaktors Kappa-B (NF-κB) und die Produktion von proinflammatorischen Zytokinen.
Krebshemmende Aktivität: Moduliert Signalwege wie den AMP-aktivierten Proteinkinase (AMPK)-Signalweg, was zur Hemmung der Proliferation und Metastasierung von Krebszellen führt.
Wirkmechanismus
Target of Action
Paeoniflorin, galloyl- has been shown to target several key proteins and pathways in the body. It has been found to interact with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also targets IL-6 and IL-10 , two important cytokines involved in inflammatory responses . Furthermore, it has been suggested to interact with MAPK, PI3K-AKT , and other pathways .
Mode of Action
Paeoniflorin, galloyl- interacts with its targets to bring about various changes in the body. It inhibits the expression of NF-κB p65 through blocking the phosphorylation of IκBa , thus affecting the proliferation of certain cells . It also inhibits the expression of IL-6 and IL-10 and the phosphorylation of p38 in pancreatic cancer cells, thereby reducing inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT , and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway .
Pharmacokinetics
It is known that the compound has low bioavailability
Result of Action
The action of Paeoniflorin, galloyl- results in several molecular and cellular effects. It has been shown to inhibit tumor proliferation and promote apoptosis . It also slows the index of mesangial expansion and tubulointerstitial injury, reduces the 24-h urinary protein excretion rate, and decreases the expression of anti-inflammatory mediators .
Action Environment
The action of Paeoniflorin, galloyl- can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the paeoniflorin content .
Biochemische Analyse
Biochemical Properties
Galloylpaeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the AMP-activated protein kinase (AMPK) signaling pathway, which is vital for cellular energy homeostasis . Additionally, Galloylpaeoniflorin interacts with activating transcription factor 2 (ATF2) and microRNA-299-5p, influencing their expression and activity . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
Galloylpaeoniflorin exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer cells, it has been demonstrated to inhibit proliferation, invasion, and metastasis . The compound influences cell function by modulating cell signaling pathways, such as the AMPK/miR-299-5p/ATF2 axis . Furthermore, Galloylpaeoniflorin affects gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, Galloylpaeoniflorin exerts its effects through several mechanisms. It binds to and modulates the activity of key biomolecules, including AMPK and ATF2 . The compound inhibits the proliferation and metastasis of cancer cells by regulating the miR-299-5p/ATF2 axis via the AMPK signaling pathway . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galloylpaeoniflorin have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Galloylpaeoniflorin maintains its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Galloylpaeoniflorin vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and inhibition of tumor growth . At very high doses, Galloylpaeoniflorin may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
Galloylpaeoniflorin is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, the compound’s interaction with AMPK influences metabolic flux and metabolite levels, contributing to its overall bioactivity . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Galloylpaeoniflorin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and effectiveness in exerting its biological effects.
Subcellular Localization
Galloylpaeoniflorin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and its overall bioactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Galloylpaeoniflorin kann durch Extraktion von Pfingstrosenwurzeln synthetisiert werden. Der Prozess umfasst mehrere Schritte:
Isolierung: Der Extrakt wird weiter mit Ethylacetat verarbeitet, um das Galloylpaeoniflorin-Rohprodukt zu isolieren.
Reinigung: Das Rohprodukt wird durch chromatographische Verfahren gereinigt, um reines Galloylpaeoniflorin zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion von Galloylpaeoniflorin folgt ähnlichen Extraktions- und Reinigungsmethoden, jedoch in größerem Maßstab. Die Verwendung fortschrittlicher chromatographischer Verfahren und optimierter Extraktionsbedingungen stellt eine hohe Ausbeute und Reinheit der Verbindung sicher.
Analyse Chemischer Reaktionen
Galloylpaeoniflorin unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Galloylpaeoniflorin, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
Galloylpaeoniflorin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Paeoniflorin: Ein Monoterpen-Glycosid mit ähnlichen entzündungshemmenden und antioxidativen Eigenschaften, dem jedoch die Galloylgruppe fehlt.
Oxypaeoniflorin: Ein Derivat von Paeoniflorin mit zusätzlichen oxygenierten funktionellen Gruppen, was seine biologische Aktivität verstärkt.
Einzigartigkeit: Die Einzigartigkeit von Galloylpaeoniflorin liegt in seiner Galloylgruppe, die seine biologische Aktivität im Vergleich zu seinen Analoga deutlich verstärkt. Diese strukturelle Modifikation ermöglicht stärkere antioxidative, entzündungshemmende und krebshemmende Wirkungen .
Eigenschaften
IUPAC Name |
[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIUQCKSSAFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)



![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)





![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)


